butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
This compound belongs to the pyrroloquinoxaline family, characterized by a fused pyrrole-quinoxaline core. The structure includes:
- 1-(2-Methoxyethyl) substituent: Provides steric bulk and modulates solubility via the methoxy group.
- Butan-2-yl ester: Influences lipophilicity and metabolic stability compared to methyl or ethyl esters.
Its unique combination of substituents distinguishes it from related derivatives, as discussed below.
Properties
IUPAC Name |
butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-11(2)25-18(23)14-15-17(22(16(14)19)9-10-24-3)21-13-8-6-5-7-12(13)20-15/h5-8,11H,4,9-10,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSQKFLPIIRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Butan-2-yl and Methoxyethyl Groups: These groups can be attached through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of critical biochemical pathways, ultimately exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1-Position
Butan-2-yl 2-Amino-1-(4-Butylphenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate (CAS 842957-77-1)
- 1-(4-Butylphenyl) : Introduces a hydrophobic aromatic group, increasing lipophilicity.
- Impact : Likely reduces aqueous solubility compared to the 2-methoxyethyl group in the target compound.
Butyl 2-Amino-1-(4-Methoxybenzyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate (CAS 488723-31-5)
- Impact : Similar solubility to the target compound but with differing steric and electronic effects due to the benzyl group.
Ethyl 2-Amino-1-(Cyclohexylmethyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate (CAS 6629-58-9)
- 1-(Cyclohexylmethyl) : A bulky aliphatic substituent that may hinder molecular packing.
- Impact : Lower polarity and higher metabolic stability compared to the 2-methoxyethyl group.
Ester Group Variations
Methyl 2-Amino-1-(4-Ethoxycarbonylphenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate
- Methyl ester : Increases polarity and susceptibility to esterase-mediated hydrolysis.
- Impact : Shorter half-life in biological systems compared to the butan-2-yl ester.
Ethyl 2-Amino-1-(2-Naphthyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate
- Ethyl ester : Balances lipophilicity and solubility.
Functional Group Modifications
2-Amino-N-Benzyl-1-Methyl-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxamide
- Carboxamide group : Improves stability against hydrolysis compared to esters.
- Impact : Extended pharmacokinetic profile but reduced cell permeability.
2-Amino-1-(4-Aminophenyl)-1H-Pyrrolo(2,3-b)Quinoxaline-3-Carbonitrile (AHPQC)
- 3-Carbonitrile : Introduces electron-withdrawing effects, altering electronic properties.
- 4-Aminophenyl: Facilitates adsorption on metal surfaces via lone-pair interactions, as demonstrated in corrosion inhibition studies (91% efficiency in HCl) .
Corrosion Inhibition Mechanisms
Studies on AHPQC highlight the role of nitrogen-rich pyrroloquinoxaline derivatives in corrosion inhibition:
Comparative Data Table
Biological Activity
Butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of growing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O3, with a molecular weight of 342.39 g/mol. The structure features a pyrroloquinoxaline backbone, which is characteristic of various bioactive compounds.
Biological Activities
1. Antimicrobial Activity
Quinoxaline derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are commonly used to determine their efficacy against pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity that suggests potential as new antibiotics.
2. Enzyme Inhibition
The compound has been studied for its ability to act as an enzyme inhibitor. It has been shown to activate SIRT1, an enzyme involved in cellular regulation and longevity. Assays measuring enzyme activity in the presence of the compound reveal its potential as a non-competitive inhibitor, which could lead to novel therapeutic strategies for diseases related to aging and metabolism.
3. Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity. In vitro studies using the thiobarbituric acid reactive substances (TBARS) assay have shown that it can effectively scavenge hydroxyl radicals and inhibit lipid peroxidation, suggesting its potential role in preventing oxidative stress-related diseases.
4. Anti-inflammatory Effects
In vivo and in vitro studies have demonstrated the compound's anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This effect has been evaluated using ELISA assays, indicating its potential application in treating inflammatory disorders such as arthritis or other chronic inflammatory conditions.
5. Antiviral Activity
The antiviral potential of this compound has also been explored. Preliminary studies using plaque reduction assays suggest that it may inhibit viral replication in cell cultures, making it a candidate for further development as an antiviral agent against specific viruses.
6. Anticancer Activity
Preliminary findings suggest that this quinoxaline derivative may possess anticancer properties. Studies on various cancer cell lines indicate that it can inhibit cell proliferation and induce apoptosis, with IC50 values providing insight into its potency against different types of cancer cells.
Case Studies and Research Findings
| Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | MIC/MBC assays | Effective against S. aureus and E. coli |
| Enzyme Inhibition | Enzyme activity assays | Non-competitive inhibition of SIRT1 |
| Antioxidant | TBARS assay | Significant scavenging of hydroxyl radicals |
| Anti-inflammatory | ELISA assays | Reduced cytokine levels in inflammatory models |
| Antiviral | Plaque reduction assays | Inhibition of viral replication |
| Anticancer | Cell proliferation assays | Induced apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
